

Comparative Analysis of SU5416 for Reproducible Experimentation in Cellular Signaling

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Compound of Interest		
Compound Name:	NSC 5416-d14	
Cat. No.:	B1144111	Get Quote

A Guide for Researchers in Drug Development and Cell Biology

Initial Note on Nomenclature: The compound of interest for this guide is SU5416, also known as Semaxanib. While the initial query referenced "NSC 5416-d14," extensive searches have yielded no specific information on a deuterated variant of SU5416 with this designation. This guide will therefore focus on the experimental reproducibility and comparative performance of the widely studied non-deuterated SU5416. It is presumed that "NSC 5416" was a reference to SU5416, a compound with a history in the National Cancer Institute (NCI) screening program.

This guide provides a comprehensive comparison of SU5416 with relevant alternatives, focusing on its dual activities as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor and an Aryl Hydrocarbon Receptor (AHR) agonist. The information is intended for researchers, scientists, and drug development professionals to facilitate reproducible experimental design and informed selection of chemical tools.

I. Performance as a VEGFR-2 Inhibitor: A Comparative Overview

SU5416 is a well-characterized inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Its efficacy is often compared with other multi-kinase inhibitors that also target VEGFR-2. Below is a summary of the inhibitory concentrations (IC50) of SU5416 and its common alternatives against VEGFR-2 and other relevant kinases.



Compound	VEGFR-2 IC50 (nM)	c-Kit IC50 (nM)	FLT3 IC50 (nM)	RET IC50 (nM)
SU5416	40[1][2]	30[1][2]	160[1][2]	170[1][2]
Cabozantinib	0.035[3][4][5]	4.6[3][4][5]	11.3[3][4][5]	5.2[3][5]
Sunitinib	80[6][7]	Not specified	50 (ITD mutant) [8]	Not specified
Sorafenib	90[6]	68	58	43

II. Performance as an Aryl Hydrocarbon Receptor (AHR) Agonist

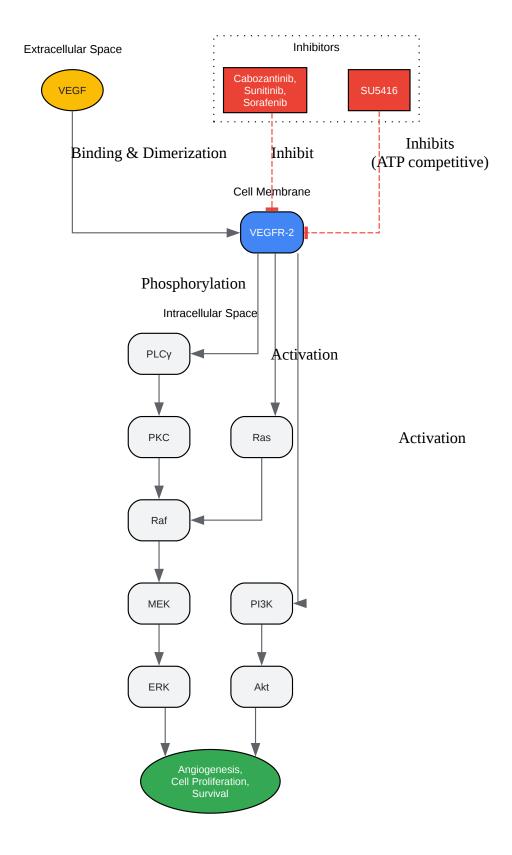
Subsequent research has revealed that SU5416 is also a potent agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. This off-target activity is crucial to consider in experimental design.

Compound	Activity	EC50/IC50 (nM)	Notes
SU5416	Agonist	~0.7[9]	Potency approaching that of TCDD.[10]
TCDD	Agonist	~1 (ED50)[11]	Prototypical high- affinity AHR agonist. [12]
FICZ	Agonist	~0.016-11[13]	Endogenous ligand with concentration-dependent effects.[13]
CH223191	Antagonist	30[14][15][16]	Potent and specific AHR antagonist.[14] [15][16]

III. Signaling Pathways



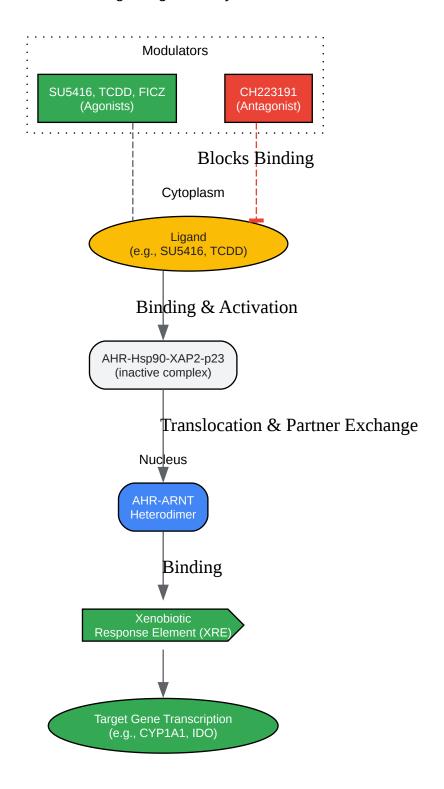
To visualize the mechanisms of action of SU5416 and its alternatives, the following diagrams illustrate the VEGFR-2 and AHR signaling pathways.





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VEGFR-2 Signaling Pathway and Points of Inhibition.



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